N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and methoxy-substituted phenyl groups. Its synthesis and reactivity make it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring and the pyrimidine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity. For example, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide can be compared with similar compounds such as:
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide: This compound has a similar methoxy-substituted phenyl group but differs in its benzamide structure.
N-(2-hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate: This compound has a different functional group arrangement and molecular structure.
Properties
Molecular Formula |
C20H27N5O3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H27N5O3/c1-14-11-21-19(22-12-14)24(2)15-6-5-9-25(13-15)20(26)23-17-8-7-16(27-3)10-18(17)28-4/h7-8,10-12,15H,5-6,9,13H2,1-4H3,(H,23,26) |
InChI Key |
BLDDJKMQPALCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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